

# A Comprehensive Spectroscopic Analysis of 4-Cyanophenyl Acetate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Cyanophenyl acetate

Cat. No.: B076983

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## Introduction

**4-Cyanophenyl acetate** (4-CPA), also known as 4-acetoxybenzotrile, is an organic compound featuring a nitrile and an ester functional group attached to a benzene ring. Its chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals. Accurate structural elucidation and purity assessment are critical for its application in these fields. This technical guide provides an in-depth analysis of **4-cyanophenyl acetate** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical basis for the spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating approach to characterization.

## Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>	[1]
Molecular Weight	161.16 g/mol	[1]
CAS Number	13031-41-9	[2]
Appearance	White to off-white solid	N/A
Canonical SMILES	<chem>CC(=O)OC1=CC=C(C=C1)C#N</chem>	[1]

Below is the chemical structure of **4-cyanophenyl acetate** with atom numbering for unambiguous NMR assignments.

Caption: Molecular structure of **4-cyanophenyl acetate** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve 10-15 mg of **4-cyanophenyl acetate** in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
- **<sup>13</sup>C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time are typically required to achieve a good signal-to-noise ratio.

## **$^1\text{H}$ NMR Spectral Data and Interpretation**

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Causality and Insights
~7.70	Doublet (d)	2H	H-3, H-5	<p>These protons are adjacent to the electron-withdrawing nitrile group (-CN), which deshields them, causing a downfield shift. They appear as a doublet due to coupling with H-2 and H-6.</p>
~7.25	Doublet (d)	2H	H-2, H-6	<p>These protons are adjacent to the electron-donating acetate group (-OCOCH<sub>3</sub>), which shields them relative to H-3/H-5. They appear as a doublet due to coupling with H-3 and H-5.</p>
~2.32	Singlet (s)	3H	H-10	<p>The three methyl protons are chemically equivalent and have no adjacent protons, resulting in a singlet. Their position is characteristic of</p>

a methyl group  
attached to a  
carbonyl carbon.

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The characteristic AA'BB' splitting pattern of the aromatic region (two doublets) is a hallmark of a 1,4-disubstituted benzene ring, confirming the para substitution pattern of the nitrile and acetate groups.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift ( $\delta$ , ppm)	Assignment	Causality and Insights
~168.5	C-8 (C=O)	The carbonyl carbon of the ester is significantly deshielded and appears far downfield, which is a characteristic chemical shift for this functional group.[3]
~154.0	C-1	This quaternary carbon is attached to the electronegative oxygen of the ester group, causing a downfield shift.
~134.0	C-3, C-5	These carbons are part of the aromatic ring and are deshielded by the adjacent nitrile group.
~122.5	C-2, C-6	These carbons are shielded relative to C-3/C-5 due to the electron-donating effect of the acetate group.
~118.0	C-11 (-CN)	The carbon of the nitrile group has a characteristic chemical shift in this region.
~110.0	C-4	This quaternary carbon is attached to the nitrile group. Its chemical shift is influenced by the strong electron-withdrawing nature of the cyano functionality.
~21.0	C-10 (-CH <sub>3</sub> )	The methyl carbon of the acetate group is highly shielded and appears upfield, typical for an aliphatic sp <sup>3</sup> -hybridized carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding a small amount of **4-cyanophenyl acetate** with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a rapid analysis, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Scan the sample over the mid-infrared range (4000-400  $\text{cm}^{-1}$ ). A background spectrum of air (or the empty ATR crystal) should be collected and subtracted from the sample spectrum.

### IR Spectral Data and Interpretation

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
~3100-3000	C-H Stretch	Aromatic C-H	The presence of absorptions above 3000 cm <sup>-1</sup> is indicative of C-H bonds on an sp <sup>2</sup> -hybridized carbon, confirming the aromatic ring.[4]
~2230	C≡N Stretch	Nitrile	This sharp, strong absorption is highly characteristic of a nitrile functional group and is a key diagnostic peak for this molecule.
~1765	C=O Stretch	Ester (Carbonyl)	The strong absorption at this frequency is definitive for the carbonyl group of the phenyl acetate ester. Its position is higher than that of an aliphatic ester due to the electronic effect of the aromatic ring.
~1200 & ~1165	C-O Stretch	Ester (C-O)	Esters typically show two C-O stretching bands. These bands confirm the presence of the C-O single bonds within the ester linkage.

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~1600 & ~1480	C=C Stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
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## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable clues about the molecule's structure.

### Experimental Protocol: MS Data Acquisition

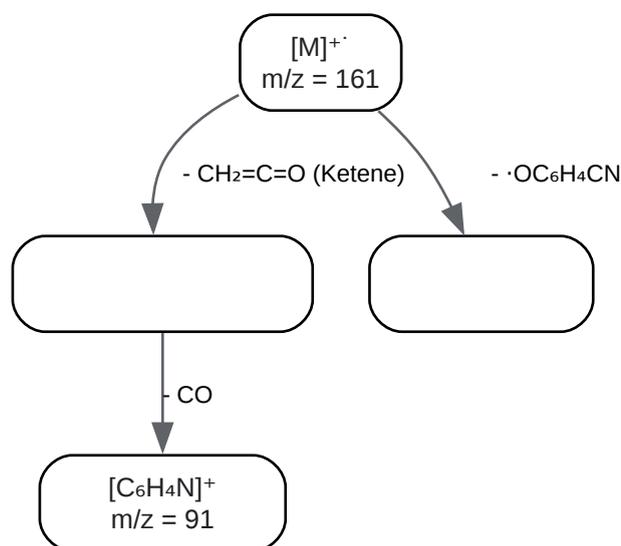
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** Use Electron Ionization (EI) at 70 eV. This high-energy method induces reproducible fragmentation, which is excellent for structural analysis.
- **Analysis:** Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

### MS Spectral Data and Fragmentation Analysis

The mass spectrum will show a molecular ion peak ( $M^+$ ) corresponding to the intact molecule and several fragment ion peaks.

m/z (mass-to-charge)	Proposed Fragment	Identity	Significance
161	$[\text{C}_9\text{H}_7\text{NO}_2]^+$	Molecular Ion ( $\text{M}^+$ )	This peak confirms the molecular weight of the compound (161.16 g/mol).[1]
119	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$	4-Cyanophenol ion	The most characteristic fragmentation is the loss of a neutral ketene molecule ( $\text{CH}_2=\text{C}=\text{O}$ , 42 Da) from the molecular ion. This is a classic fragmentation pathway for phenyl acetates.[5]
91	$[\text{C}_6\text{H}_4\text{N}]^+$	Cyanophenyl cation	Subsequent loss of carbon monoxide ( $\text{CO}$ , 28 Da) from the m/z 119 fragment.
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acetyl cation	Cleavage of the ester C-O bond results in the stable acetyl cation, $[\text{CH}_3\text{CO}]^+$ . This is often a prominent peak in the spectra of acetate esters.[5]

The fragmentation pathway can be visualized as follows:



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Caption: Key fragmentation pathways for **4-cyanophenyl acetate** under EI-MS.

## Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of **4-cyanophenyl acetate** is a clear example of the synergy between different spectroscopic methods.

- Mass Spectrometry establishes the molecular mass as 161 Da.
- IR Spectroscopy confirms the presence of the key functional groups: a nitrile ( $2230\text{ cm}^{-1}$ ), an ester carbonyl ( $1765\text{ cm}^{-1}$ ), and an aromatic ring ( $3100\text{-}3000\text{ cm}^{-1}$ ).
- $^{13}\text{C}$  NMR confirms the carbon skeleton, showing 7 unique carbon environments (with two pairs of equivalent aromatic carbons) consistent with the proposed structure.
- $^1\text{H}$  NMR provides the final and most definitive proof of the 1,4-disubstitution pattern on the aromatic ring through the characteristic pair of doublets, and confirms the presence of the acetate methyl group.

Collectively, these techniques provide an unambiguous and self-validating confirmation of the structure of **4-cyanophenyl acetate**. This guide outlines the standard, reliable methodologies that form the bedrock of chemical characterization for researchers and professionals in drug development and materials science.

## References

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